![molecular formula C18H22O5S2 B14386269 1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene CAS No. 88073-45-4](/img/structure/B14386269.png)
1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxypentane chain linked to two benzene rings through disulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 5-methoxypentane with benzene derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the disulfonyl groups. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the disulfonyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings or methoxy group.
Applications De Recherche Scientifique
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The disulfonyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene can be compared with other similar compounds, such as:
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]diphenylmethane
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications
Propriétés
Numéro CAS |
88073-45-4 |
|---|---|
Formule moléculaire |
C18H22O5S2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-5-methoxypentyl]sulfonylbenzene |
InChI |
InChI=1S/C18H22O5S2/c1-23-15-9-8-14-18(24(19,20)16-10-4-2-5-11-16)25(21,22)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
Clé InChI |
GKVTVEBGMTWAHD-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


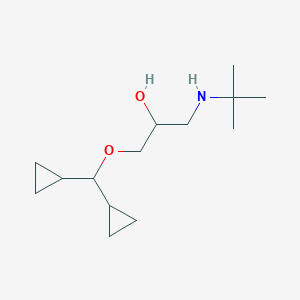
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

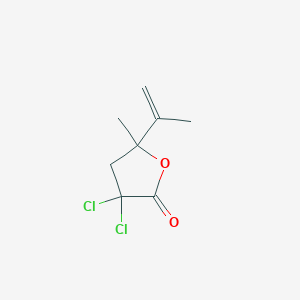
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
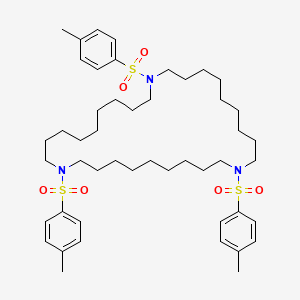
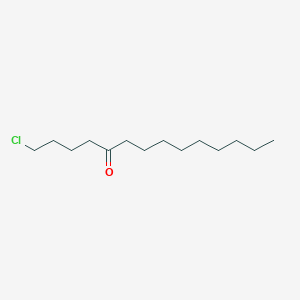
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
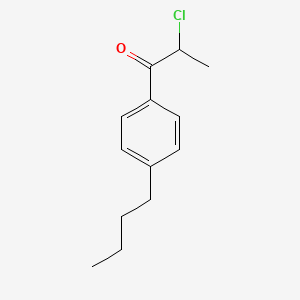

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
